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Compound of Interest

Compound Name: C24H36CINO

Cat. No.: B15171582

Disclaimer: The molecular formula C24H36CINO provided in the topic does not correspond to
the well-characterized Lemur Tyrosine Kinase 3 (LMTKS) inhibitor, C36. This guide will focus
on the experimental data available for C36, a potent and selective LMTK3 inhibitor, due to the
substantial research on its effects in different cell lines.

This guide provides a comparative overview of the biological effects of the small molecule
LMTK3 inhibitor, C36, in various cancer cell lines. The data presented is intended for
researchers, scientists, and professionals in drug development to facilitate an objective
evaluation of C36's performance and to provide detailed experimental context.

Mechanism of Action

C36 is a highly selective small molecule inhibitor of Lemur Tyrosine Kinase 3 (LMTK3), a
protein kinase implicated in the progression of various cancers.[1][2][3] LMTK3 promotes tumor
growth, invasion, metastasis, and therapy resistance.[4] C36 exerts its inhibitory effect in a
mixed-type fashion, suggesting it interacts with both the ATP-binding site and the substrate-
binding site of the LMTK3 kinase domain.[1][2][3] Inhibition of LMTK3 by C36 leads to
decreased cell proliferation and increased apoptosis in cancer cells.[1][2][3]

Data Presentation: Effects of C36 on Cancer Cell
Lines
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The following tables summarize the quantitative data on the effects of C36 on various human

cancer cell lines.

Table 1: IC50 Values of C36 in Breast Cancer Cell Lines

Cell Line Description IC50 (pM)

Estrogen receptor-positive
MCF7 16.19
(ER+) breast cancer

Estrogen receptor-positive
T47D 18.38
(ER+) breast cancer

MDA-MB-231 Triple-negative breast cancer 17.26

Data from a 72-hour cell viability assay.[1]

Table 2: Growth Inhibition of C36 on the NCI-60 Panel of Human Tumor Cell Lines
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Cancer Type Cell Line Growth Percent (%)
Leukemia CCRF-CEM -61.44
K-562 -58.31

MOLT-4 -62.83

RPMI-8226 -78.41

SR -63.53

Non-Small Cell Lung A549/ATCC -55.21
EKVX -47.88

HOP-62 -62.25

HOP-92 -68.32

NCI-H226 -55.82

NCI-H23 -58.62

NCI-H322M -56.71

NCI-H460 -61.21

NCI-H522 -67.63

Colon Cancer COLO 205 -66.86
HCT-116 -62.37

HCT-15 -62.21

HT29 -64.44

KM12 -62.83

SW-620 -60.84

CNS Cancer SF-268 -64.84
SF-295 -71.29

SF-539 -60.91
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SNB-19 -63.58
SNB-75 -66.89
U251 -65.34
Melanoma LOX IMVI -72.68
MALME-3M -63.74
M14 -66.38
SK-MEL-2 -58.85
SK-MEL-28 -61.02
SK-MEL-5 -63.46
UACC-257 -65.29
UACC-62 -67.48
Ovarian Cancer IGROV1 -61.53
OVCAR-3 -64.21
OVCAR-4 -61.73
OVCAR-5 -63.29
OVCAR-8 -60.48
NCI/ADR-RES -57.75
SK-OV-3 -59.84
Renal Cancer 786-0 -65.21
A498 -68.21
ACHN -63.35
CAKI-1 -64.71
RXF 393 -61.34
SN12C -62.84
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TK-10 -63.28
UO-31 -64.29
Prostate Cancer PC-3 -60.21
DU-145 -61.84
Breast Cancer MCF7 -63.29
MDA-MB-231 -62.84
HS 578T -60.21
BT-549 -64.35
T-47D -61.71
MDA-MB-468 -58.84

Screening performed at a single dose of 10 uM for 24 hours. Negative values indicate cell
lethality.[1]

Experimental Protocols

e Cell Lines: MCF7, T47D, MDA-MB-231.

e Procedure: Cells were seeded in 96-well plates and treated with increasing concentrations of
C36 for 72 hours. Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-
2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay. The absorbance was
measured at a specific wavelength, and the IC50 values were calculated from the dose-
response curves.[1]

e Cell Lines: A panel of 60 different human tumor cell lines representing leukemia, non-small
cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer,
prostate cancer, and breast cancer.

e Procedure: The cell lines were treated with a single dose of 10 uM C36 for 24 hours. The
percentage of cell growth was determined by spectrophotometry, measuring the optical
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density at the beginning and end of the incubation period. The results are expressed as a
percentage of the growth of untreated control cells.[1]

e Cell Lines: MCF7, T47D, MDA-MB-231.

e Procedure: Cells were treated with C36 for a specified period. Apoptosis was quantified
using Annexin V and 7-AAD (7-amino-actinomycin D) staining followed by flow cytometry.
Annexin V identifies early apoptotic cells by binding to phosphatidylserine on the outer leaflet
of the plasma membrane, while 7-AAD is a fluorescent DNA intercalator that stains late
apoptotic and necrotic cells with compromised membrane integrity.[1]

Signaling Pathways and Visualizations

LMTK3 is involved in multiple signaling pathways that promote tumorigenesis. C36, by
inhibiting LMTK3, modulates these pathways to exert its anti-cancer effects.
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Caption: LMTKS signaling pathways and the inhibitory action of C36.
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Caption: Workflow for determining cell viability and IC50 values.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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